molecular formula C9H10N2O2S B1616953 Imidazo[2,1-b]thiazol-6-yl-acetic acid ethyl ester CAS No. 57332-73-7

Imidazo[2,1-b]thiazol-6-yl-acetic acid ethyl ester

Cat. No. B1616953
CAS RN: 57332-73-7
M. Wt: 210.26 g/mol
InChI Key: DSVFDEWSKWCGEY-UHFFFAOYSA-N
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Description

Imidazo[2,1-b]thiazol-6-yl-acetic acid ethyl ester (ITAEE) is an organic compound belonging to the imidazothiazole family of compounds. It is a synthetic compound, and is used in scientific research as a tool to study various biological processes. ITAEE has been studied for its potential as a therapeutic agent, and has been found to have a number of biochemical and physiological effects.

Scientific Research Applications

Anticancer Activity

This compound has shown promising inhibitory activity against various cancer cell lines, including leukemia and prostate cancer. It’s part of ongoing research to develop new therapeutic agents for cancer treatment .

Antitubercular Agent

Derivatives of this compound have been evaluated for antitubercular activity against Mycobacterium tuberculosis, indicating potential use in treating tuberculosis .

Analgesic and Anti-inflammatory

Some derivatives have demonstrated significant analgesic and anti-inflammatory activities, suggesting their use in pain management and inflammation control .

Antimicrobial and Antibacterial

Compounds based on the imidazo[2,1-b]thiazole ring have been utilized as antimicrobial and antibacterial agents, contributing to the fight against infectious diseases .

Antiallergic Properties

There is evidence that these compounds can act as antiallergic agents, providing a potential pathway for new allergy treatments .

Antiviral and Immunomodulatory

The broad range of pharmaceutical applications includes antiviral drugs and immunomodulatory agents, which can help in managing viral infections and modulating the immune system .

Radiosensitizers and Anticarcinogenic

Imidazo[2,1-b][1,3]benzothiazole derivatives have been reported as effective radiosensitizers and anticarcinogenic compounds, which could enhance the efficacy of radiotherapy in cancer treatment .

Green Chemistry Applications

The compound has been used in green chemistry applications, such as in microwave-assisted synthesis processes that are more environmentally friendly and efficient .

properties

IUPAC Name

ethyl 2-imidazo[2,1-b][1,3]thiazol-6-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2S/c1-2-13-8(12)5-7-6-11-3-4-14-9(11)10-7/h3-4,6H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSVFDEWSKWCGEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CN2C=CSC2=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70357452
Record name Imidazo[2,1-b]thiazol-6-yl-acetic acid ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70357452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

57332-73-7
Record name Imidazo[2,1-b]thiazol-6-yl-acetic acid ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70357452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-{imidazo[2,1-b][1,3]thiazol-6-yl}acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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